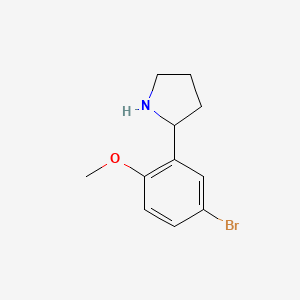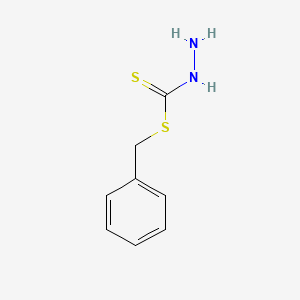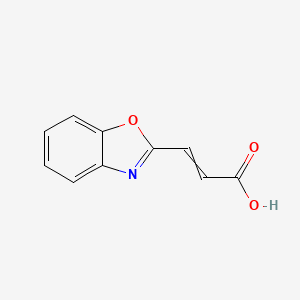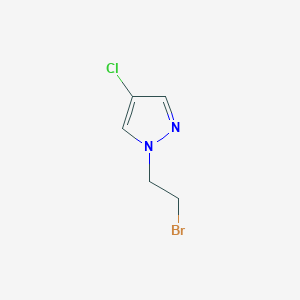
5-Bromo-8-methylquinoline
Overview
Description
5-Bromo-8-methylquinoline (5-Br-8-Me-Q) is an aromatic heterocyclic compound with a unique chemical structure. It is a derivative of quinoline, a heterocyclic aromatic compound with a fused ring system containing a pyridine ring and an imidazole ring. 5-Br-8-Me-Q is a colorless liquid with a faint odor and is soluble in organic solvents such as ethanol, chloroform, and acetone. The compound has a variety of applications in the fields of chemistry and biology, including use as a reagent in organic synthesis, in the synthesis of pharmaceuticals and other biologically active compounds, and as a fluorescent probe for biological studies.
Scientific Research Applications
Synthesis and Characterization
Synthesis of 5-Bromo-8-methylquinoline Derivatives : This compound has been utilized in the synthesis of various derivatives. For instance, 7-alkylamino-2-methylquinoline-5,8-diones were prepared using 6-bromo-2-methylquinoline-5,8-dione, showcasing the compound's role in nucleophilic substitution reactions (Choi & Chi, 2004).
Metal Complex Synthesis : The synthesis of metal (II) complexes with Schiff base ligands derived from this compound has been reported, illustrating its application in creating metal-organic frameworks with potential antibacterial and antioxidant properties (Siddappa & Mayana, 2014).
Drug Intermediate Synthesis : this compound has been a key intermediate in drug discoveries, particularly in the synthesis of compounds like 5-bromo-2-methylamino-8-methoxyquinazoline, which is significant in medicinal chemistry (Nishimura & Saitoh, 2016).
Corrosion Inhibition
Anti-Corrosion Properties : Novel 8-hydroxyquinoline derivatives synthesized from this compound have shown effective anti-corrosion activity for carbon steel in acidic environments. This application demonstrates its potential in industrial corrosion protection (Rouifi et al., 2020).
Mild Steel Corrosion Inhibition : Studies involving derivatives of this compound have also focused on their effectiveness as acid corrosion inhibitors for mild steel, contributing to the development of new corrosion inhibitors (Rbaa et al., 2020).
Photolabile Protecting Groups
- Photolabile Protecting Group in Synthesis : Brominated derivatives of this compound, such as 8-bromo-7-hydroxyquinoline, have been synthesized as photolabile protecting groups, showcasing their use in photochemistry and in vivo applications (Fedoryak & Dore, 2002).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
Mechanism of Action
Target of Action
5-Bromo-8-methylquinoline is a quinoline derivative, a class of compounds known for their versatile applications in the fields of industrial and synthetic organic chemistry . .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological and pharmaceutical activities .
Result of Action
While quinoline derivatives are known for their substantial biological activities , the specific effects of this compound remain unclear.
Biochemical Analysis
Biochemical Properties
5-Bromo-8-methylquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . This compound has been found to modulate gene expression, leading to changes in the levels of various proteins that regulate cell cycle and metabolism . In some cell types, this compound can induce cytotoxic effects, leading to cell death, while in others, it may promote cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, interfering with their replication and transcription processes . This binding can lead to mutations or alterations in gene expression. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . These interactions can result in the disruption of normal cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various byproducts, some of which may retain biological activity . Over extended periods, the compound’s impact on cells can shift from acute cytotoxicity to more subtle changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These threshold effects are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the overall biological activity of this compound and its effects on cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, this compound may preferentially accumulate in the liver, where it undergoes extensive metabolism . Its distribution patterns are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects . These localization patterns are critical for understanding the compound’s mechanism of action and its impact on cellular function .
Properties
IUPAC Name |
5-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFWJGDIKRUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405812 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-55-5 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of brominating 8-methylquinoline-5-carboxylic acid?
A1: While the provided abstracts don't explicitly state the purpose of bromination, it likely serves as a crucial step in synthesizing more complex molecules. Introducing a bromine atom can alter a molecule's reactivity and physicochemical properties, potentially influencing its biological activity or enabling further chemical modifications. [, ]
Q2: Are there alternative methods to synthesize 8-methylquinoline-5-carboxylic acid derivatives besides those involving bromination?
A2: The provided research papers focus on specific synthesis routes involving bromination. [, ] Exploring alternative synthesis methods would require consulting additional scientific literature and exploring different reaction pathways and reagents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
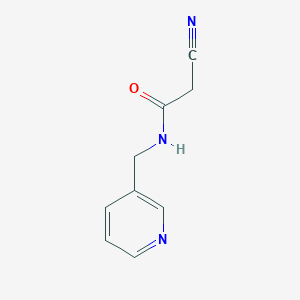
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)


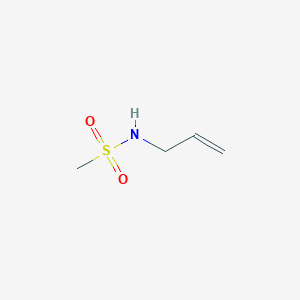

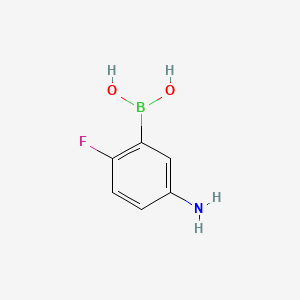

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
